molecular formula C6H3BrFNO2 B105774 4-Bromo-2-fluoro-1-nitrobenzene CAS No. 321-23-3

4-Bromo-2-fluoro-1-nitrobenzene

Cat. No.: B105774
CAS No.: 321-23-3
M. Wt: 220 g/mol
InChI Key: VQCWSOYHHXXWSP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-nitrobenzene: is an aromatic compound with the molecular formula C6H3BrFNO2 . It is a derivative of benzene, where the hydrogen atoms at positions 4, 2, and 1 are substituted by bromine, fluorine, and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s known to be used as a building block for the synthesis of various aromatic and heteroaromatic compounds .

Mode of Action

4-Bromo-2-fluoro-1-nitrobenzene undergoes a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . This suggests that the compound can participate in carbon-carbon bond formation, which is a crucial step in many organic synthesis reactions.

Pharmacokinetics

Safety data sheets suggest that it should be avoided from contact with skin and eyes, and inhalation or ingestion should be prevented . This implies that the compound may have low bioavailability and could be harmful if absorbed by the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the final compounds it helps synthesize. For instance, it has been used in the synthesis of a dibenzoxazepine analog, a potent sodium channel blocker . Sodium channel blockers are often used as local anesthetics and antiarrhythmic agents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It should be kept in a dry, cool, and well-ventilated place . It’s also incompatible with strong oxidizing agents , suggesting that it should be stored away from such substances to maintain its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-1-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 4-bromo-2-fluorotoluene, followed by oxidation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then oxidized to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes include bromination, fluorination, and nitration reactions, followed by purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-1-nitrobenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity patterns compared to other similar compounds. The combination of these substituents allows for selective reactions and the formation of specific products that are valuable in various applications .

Properties

IUPAC Name

4-bromo-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCWSOYHHXXWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382608
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-23-3
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-1-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 4-bromo-2-fluoronitrobenzene play in the synthesis of the aromatic fragment of sespendole?

A: 4-Bromo-2-fluoronitrobenzene serves as the starting material in the eight-step synthesis of sespendole's aromatic fragment. [] This implies that the molecule undergoes a series of chemical transformations, ultimately contributing key structural elements to the final target.

Q2: The research mentions a Claisen rearrangement. How is 4-bromo-2-fluoronitrobenzene involved in this step?

A: While 4-bromo-2-fluoronitrobenzene itself doesn't directly participate in the Claisen rearrangement, it is modified in preceding steps to incorporate the prenyl group necessary for this reaction. [] The bromine and fluorine substituents on the benzene ring likely influence the reactivity and regioselectivity of these earlier transformations, ultimately impacting the success of the Claisen rearrangement.

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